molecular formula C5H7N3O B15309666 N-methyl-1H-pyrazole-1-carboxamide

N-methyl-1H-pyrazole-1-carboxamide

Cat. No.: B15309666
M. Wt: 125.13 g/mol
InChI Key: XDNLYTZZRKMCAI-UHFFFAOYSA-N
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Description

N-Methyl-1H-pyrazole-1-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a carboxamide functional group. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions. The carboxamide moiety enhances solubility and bioavailability, while the methyl group influences steric and electronic properties, modulating reactivity and target binding .

Properties

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

N-methylpyrazole-1-carboxamide

InChI

InChI=1S/C5H7N3O/c1-6-5(9)8-4-2-3-7-8/h2-4H,1H3,(H,6,9)

InChI Key

XDNLYTZZRKMCAI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N1C=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-1H-pyrazole-1-carboxamide can be synthesized through several methods. One common approach involves the reaction of pyrazole-3-carboxylic acids with methylamine under controlled conditions . Another method includes the cyclization of appropriate precursors such as hydrazones and α-bromo ketones .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as inert atmospheres, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-1H-pyrazole-1-carboxylic acid, while reduction could produce N-methyl-1H-pyrazole-1-methanol .

Mechanism of Action

The mechanism by which N-methyl-1H-pyrazole-1-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key metabolic processes or signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogues and Substituent Variations
Compound Name Substituents (R₁, R₂) Functional Group Modifications Reference
N-Methyl-1H-pyrazole-1-carboxamide R₁ = CH₃, R₂ = CONH₂ Base structure [Synthetic]
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide R₁ = 4-MeO-C₆H₄, R₂ = C(NH)NH₂ Carboximidamide group; dihydro-pyrazole
N-(1H-Benzimidazol-2-yl)-1-(2-arylethyl-2-oxo)-1H-pyrazole-3-carboxamide R₁ = Benzimidazolyl, R₂ = CO-Ar Benzimidazole fusion; aryl ketone
1-(2,5,8-Trimethylnaphthalenyl)-N,N,N-trimethyl-1H-pyrazole-3-carboxamide R₁ = Trimethylnaphthalenyl, R₂ = CON(CH₃)₃ Trimethylamine substitution; naphthyl
Key Observations:
  • Carboxamide vs.
  • Aryl vs. Alkyl Substitutions : Aryl-substituted derivatives (e.g., diphenylpyrazole carboxamides in ) exhibit enhanced π-π stacking with biological targets but lower solubility compared to the methyl-substituted parent compound .
  • Heterocyclic Fusion : Fusion with benzimidazole () introduces planar aromatic systems, improving intercalation with DNA or enzyme active sites but increasing molecular rigidity .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Comparison
Compound Type IR (C=O stretch, cm⁻¹) ¹H NMR (Key Signals, δ ppm) Solubility Trends
This compound ~1670–1650 CH₃ (2.21 ppm), CONH₂ (6.3–7.5 ppm) Moderate in polar solvents
Carboximidamide Derivatives ~1640–1620 NH₂ (5.5–6.5 ppm), Ar-H (7.0–8.5 ppm) High in aqueous buffers
Trimethylnaphthalenyl Derivatives ~1599 (C=O) N(CH₃)₃ (3.0–3.5 ppm), Ar-H (6.8–8.0 ppm) Low in water, high in DMF
  • IR Spectroscopy : The carboxamide C=O stretch (~1670 cm⁻¹) is sensitive to hydrogen bonding; electron-withdrawing substituents (e.g., nitro groups in ) shift this peak to higher frequencies .
  • ¹H NMR : Methyl groups on the pyrazole ring (e.g., 2.21 ppm in ) shield adjacent protons, while aromatic substituents (e.g., 4-chlorophenyl in ) deshield protons in ortho positions .

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